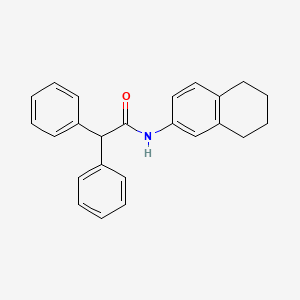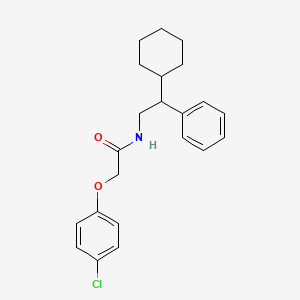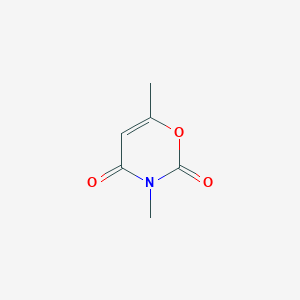
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Vue d'ensemble
Description
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, also known as THNAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THNAA is a member of the amide class of compounds and has a molecular weight of 379.5 g/mol.
Mécanisme D'action
The exact mechanism of action of 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not fully understood, but it is thought to act through multiple pathways. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of inflammation and glucose metabolism. Additionally, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been found to have a range of biochemical and physiological effects. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. Additionally, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for use in lab experiments. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is relatively easy to synthesize and purify, and its chemical structure is well characterized. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is also stable under a range of conditions and can be easily stored. However, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has some limitations for use in lab experiments. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not water-soluble, which can make it difficult to administer in vivo. Additionally, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One potential direction is to further investigate its anti-inflammatory and neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent and its mechanisms of action in cancer cells. Additionally, future research could focus on developing more water-soluble derivatives of 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for use in in vivo studies.
Applications De Recherche Scientifique
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been found to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and neuroprotective agent. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in the regulation of inflammation. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-24(25-22-16-15-18-9-7-8-14-21(18)17-22)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,10-13,15-17,23H,7-9,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMGDZOLNRLLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B4327498.png)

![N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B4327516.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327536.png)
![N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)
![ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)
![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)